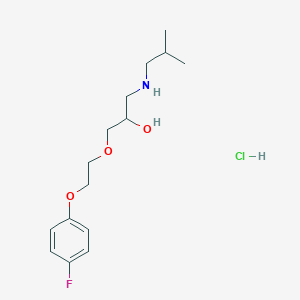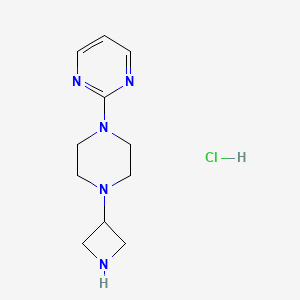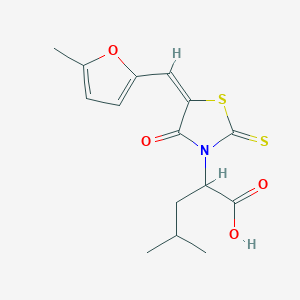![molecular formula C22H21ClN4O2S B3012016 N-(3-chlorobenzyl)-N-(4-isopropylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide CAS No. 1251586-38-5](/img/structure/B3012016.png)
N-(3-chlorobenzyl)-N-(4-isopropylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N-(3-chlorobenzyl)-N-(4-isopropylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a structurally complex molecule that is likely to be of interest due to its potential biological activity. While the exact compound is not directly mentioned in the provided papers, similar compounds with triazolopyridine sulfonamide frameworks have been studied for their biological activities, such as inhibition of the sodium channel NaV1.7, which is a promising target for the treatment of pain , and for their antimicrobial properties .
Synthesis Analysis
The synthesis of related compounds involves the reaction of triazolopyridine and pyrimidine thiol derivatives with chloromethylated heterocycles . Although the exact synthesis of the compound is not detailed, it can be inferred that a similar approach may be used, involving the formation of a sulfonamide linkage and the introduction of chlorobenzyl and isopropylphenyl groups to the triazolopyridine core.
Molecular Structure Analysis
The molecular structure of a closely related compound, 8-chloro-3-((3-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyridine, has been characterized by various spectroscopic methods and X-ray diffraction . This compound crystallizes in the monoclinic space group, and its geometry has been optimized using density functional theory (DFT) calculations. The frontier orbital energies and atomic net charges have been discussed, providing insights into the electronic structure of the molecule .
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of the related compound 8-chloro-3-((3-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyridine have been inferred from experimental data and theoretical calculations . The compound's crystalline structure and optimized geometry suggest a stable conformation, and the electronic structure analysis provides a basis for understanding its reactivity. The lipophilicity and metabolic stability of similar sulfonamide compounds have been optimized for potential therapeutic use .
Aplicaciones Científicas De Investigación
Synthesis and Herbicidal Activity
N-(3-chlorobenzyl)-N-(4-isopropylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is part of a broader class of compounds with significant potential in agricultural chemistry. These compounds, including various sulfonamide derivatives, have been synthesized and characterized for their potential as herbicides and pesticides. For instance, the synthesis and antimicrobial evaluation of some 1,2,4-triazolo[1,5-a]pyridine, pyrimidine sulfonamides, and sulfinyl derivatives indicate a wide range of applications in managing microbial and pest threats to crops (Abdel-Motaal & Raslan, 2014).
Antifungal and Insecticidal Properties
A novel series of sulfonamide derivatives containing a [1,2,4]triazolo[4,3-a]pyridine moiety has shown promising results in bioassays. Some derivatives displayed significant antifungal activities and insecticidal activity, highlighting their potential in combating fungal diseases and pest infestations in agriculture (Xu et al., 2017). This research paves the way for the development of new agrochemicals that could enhance crop protection strategies.
Mechanisms of Herbicidal Activity
Understanding the selective herbicidal activity of triazolopyrimidine derivatives provides insight into their application in agriculture. Studies on uptake and metabolism have revealed that these compounds exhibit a broad range of selectivity among plant species, which can be attributed to differences in metabolic rates and herbicide dosages applied (Hodges, Boer, & Avalos, 1990). This knowledge helps in tailoring the use of such herbicides to target specific weeds without adversely affecting the crops.
Propiedades
IUPAC Name |
N-[(3-chlorophenyl)methyl]-N-(4-propan-2-ylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O2S/c1-16(2)18-8-10-20(11-9-18)27(14-17-5-3-6-19(23)13-17)30(28,29)21-7-4-12-26-15-24-25-22(21)26/h3-13,15-16H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOQBHNSTPFOULV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N(CC2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=CN4C3=NN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-acetylphenyl)-2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B3011936.png)


![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B3011941.png)





![2-(4-chlorobenzyl)-N-cyclohexyl-4-methyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B3011951.png)

